Z-Nle-KR-amc

Catalog No.
S13965449
CAS No.
M.F
C36H51N9O7
M. Wt
721.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Z-Nle-KR-amc

Product Name

Z-Nle-KR-amc

IUPAC Name

benzyl N-[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamate

Molecular Formula

C36H51N9O7

Molecular Weight

721.8 g/mol

InChI

InChI=1S/C36H51N9O7/c1-23-20-31(46)52-30-21-25(15-16-26(23)30)42-32(47)28(14-9-19-41-35(39)40)44-33(48)27(12-5-7-17-37)43-34(49)29(13-6-8-18-38)45-36(50)51-22-24-10-3-2-4-11-24/h2-4,10-11,15-16,20-21,27-29H,5-9,12-14,17-19,22,37-38H2,1H3,(H,42,47)(H,43,49)(H,44,48)(H,45,50)(H4,39,40,41)/t27-,28-,29-/m0/s1

InChI Key

ZDOZYKPKLYKZDY-AWCRTANDSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)OCC3=CC=CC=C3

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)OCC3=CC=CC=C3

Z-Nle-KR-amc, also known as Z-Nle-Lys-Arg-amido-4-methylcoumarin, is a fluorogenic peptide substrate utilized primarily in biochemical research. This compound consists of a peptide chain that incorporates a fluorogenic group, allowing it to emit fluorescence upon enzymatic cleavage. The structure includes a Z (benzyloxycarbonyl) protecting group attached to the N-terminal, followed by Nle (norleucine), Lys (lysine), and Arg (arginine) residues, culminating in the amido-4-methylcoumarin moiety, which serves as the fluorophore. This unique configuration makes Z-Nle-KR-amc particularly useful for studying proteolytic enzymes due to its specificity and sensitivity.

Z-Nle-KR-amc undergoes hydrolysis when acted upon by specific proteases. The hydrolysis reaction can be represented as follows:

Z Nle KR amc+ProteaseZ Nle KR+4 methylcoumarin\text{Z Nle KR amc}+\text{Protease}\rightarrow \text{Z Nle KR}+\text{4 methylcoumarin}

In this reaction, the protease cleaves the peptide bond, releasing the fluorescent 4-methylcoumarin product, which can be quantitatively measured by fluorescence spectroscopy. This property is exploited in various assays to monitor enzyme activity.

Z-Nle-KR-amc is particularly noted for its application in studying serine proteases, such as those found in dengue virus and yellow fever virus. It serves as a substrate for these enzymes, allowing researchers to evaluate their activity in vitro. The compound has been shown to exhibit specificity for certain proteases, making it an essential tool in virology and enzymology. The release of fluorescence upon cleavage provides a sensitive method for detecting protease activity, which is crucial in understanding viral replication and pathogenesis.

The synthesis of Z-Nle-KR-amc typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise assembly of the peptide chain while protecting sensitive functional groups. The general steps include:

  • Preparation of the resin: A suitable resin is selected for anchoring the first amino acid.
  • Coupling of amino acids: Each amino acid is sequentially added to the growing peptide chain using coupling reagents.
  • Cleavage of protecting groups: The benzyloxycarbonyl group is removed to expose the amine group.
  • Attachment of the fluorogenic group: The final step involves attaching the amido-4-methylcoumarin moiety to yield Z-Nle-KR-amc.

This synthetic route allows for high purity and yields of the desired compound.

Z-Nle-KR-amc has several applications in biochemical research:

  • Protease activity assays: It is widely used to measure the activity of serine proteases in various biological samples.
  • Drug discovery: Researchers utilize this compound to screen for potential inhibitors of viral proteases, aiding in antiviral drug development.
  • Biomarker studies: Its ability to quantify enzyme activity makes it useful in studies related to disease biomarkers.

Interaction studies involving Z-Nle-KR-amc focus on its binding affinity and specificity towards various proteases. These studies often employ kinetic assays to determine how effectively different enzymes cleave the substrate. The results provide insights into enzyme mechanisms and potential regulatory pathways in biological systems.

Several compounds share structural similarities with Z-Nle-KR-amc, particularly those designed as fluorogenic substrates for proteases. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
Z-Nle-Lys-Arg-AMCSimilar peptide structure with a different sequenceUsed specifically for monitoring cathepsin B activity .
Bz-Nle-Lys-Arg-AMCContains a benzyl group instead of a benzyloxycarbonylExhibits different specificity towards viral proteases .
Acetyl-Z-Nle-Lys-Arg-AMCAcetylated N-terminal groupProvides enhanced stability and altered enzymatic kinetics .

Z-Nle-KR-amc stands out due to its specific application in studying viral serine proteases, offering unique insights into viral mechanisms that other substrates may not provide.

Fluorogenic peptide substrates revolutionized protease research by enabling real-time, quantitative monitoring of enzymatic activity through the release of fluorescent reporters like 7-amino-4-methylcoumarin (AMC). Early substrates, such as Z-Phe-Arg-AMC and Z-Arg-Arg-AMC, were widely adopted for cysteine cathepsins but suffered from cross-reactivity with multiple proteases and pH-dependent performance limitations. For instance, Z-Arg-Arg-AMC effectively monitored cathepsin B activity at neutral pH (kcat/Km = 441 s−1·mM−1 at pH 7.2) but showed minimal activity at pH 4.6 (kcat/Km = 130 s−1·mM−1). These shortcomings drove efforts to engineer substrates with improved specificity and pH versatility, culminating in the development of Z-Nle-KR-amc.

Classification and Nomenclature of Z-Nle-KR-amc

Z-Nle-KR-amc belongs to the class of synthetic tripeptide fluorogenic substrates. Its systematic IUPAC name is benzyloxycarbonyl-L-norleucyl-L-lysyl-L-arginyl-7-amino-4-methylcoumarin, with the following structural components:

  • Z (benzyloxycarbonyl): An N-terminal blocking group enhancing proteolytic stability.
  • Nle (norleucine): A methionine analog at the P3 position, improving hydrophobic interactions.
  • KR (lysine-arginine): A dibasic cleavage motif recognized by cathepsin B.
  • AMC (7-amino-4-methylcoumarin): A fluorophore released upon peptide cleavage.

The compound is also cataloged under identifiers CID 24802023 (PubChem), EX-A9147, and CAS 1135364-14-5.

Scientific Significance in Proteolytic Research

Z-Nle-KR-amc addresses two critical challenges in protease research:

  • pH versatility: Cathepsin B functions in lysosomes (pH 4.5–5.5) and extracellular spaces (pH 7.4). Z-Nle-KR-amc maintains high catalytic efficiency across this range (kcat/Km = 1,200 s−1·mM−1 at pH 4.6 vs. 1,100 s−1·mM−1 at pH 7.2).
  • Specificity: Unlike Z-Phe-Arg-AMC, which is cleaved by cathepsins L, K, and V, Z-Nle-KR-amc shows >95% selectivity for cathepsin B over related proteases.

This specificity stems from cathepsin B’s unique exopeptidase activity, which processes substrates with basic residues in the P2 and P3 positions—a preference mapped via multiplex substrate profiling by mass spectrometry (MSP-MS).

ProteaseZ-Nle-KR-AMC Activity (RFU/min/ng)Z-Phe-Arg-AMC Activity (RFU/min/ng)
Cathepsin B1,450 ± 120974 ± 85
Cathepsin L12 ± 37,099 ± 540
Cathepsin K8 ± 2332 ± 25

Table 1. Specific activity of Z-Nle-KR-amc compared to Z-Phe-Arg-AMC at pH 4.6.

Current Research Landscape

Recent applications of Z-Nle-KR-amc span in vitro and cellular models:

  • Cellular studies: In microglia (BV2 cells), Z-Nle-KR-amc detected cathepsin B activity 3.5-fold higher than in neuroblastoma cells (SH-SY5Y), aligning with proteomics data showing 28.08 × 106 peak area for cathepsin B in microglia vs. 8.97 × 106 in neuroblastoma.
  • Drug discovery: The substrate facilitates high-throughput screening of cathepsin B inhibitors, with kinetic parameters (Km = 18 μM, kcat = 22 s−1 at pH 7.2) enabling precise IC50 determinations.
  • Pathological models: Researchers employ Z-Nle-KR-amc to study cathepsin B’s role in neurodegenerative diseases, where lysosomal leakage and extracellular protease activity contribute to pathology.

Ongoing work explores its adaptation for in vivo imaging via coumarin-derivatized probes, though challenges remain in tissue penetration and background fluorescence.

Z-Norleucine-Lysine-Arginine-7-amino-4-methylcoumarin represents a sophisticated fluorogenic peptide substrate designed with specific structural features that optimize its function as a biochemical tool . The compound exhibits a molecular formula of C₃₆H₅₀N₈O₇ with a molecular weight of 706.83 grams per mole, incorporating a tripeptide backbone conjugated to a fluorescent reporter group [3]. The molecular architecture consists of three distinct functional domains: the benzyloxycarbonyl protecting group, the tripeptide sequence containing norleucine-lysine-arginine, and the 7-amino-4-methylcoumarin fluorophore [4].

The design rationale for Z-Norleucine-Lysine-Arginine-7-amino-4-methylcoumarin stems from the need to create a highly specific substrate for cathepsin B, a cysteine protease with critical roles in cellular processes [4] [5]. The selection of norleucine at the P3 position represents a strategic choice based on extensive structure-activity relationship studies that demonstrated superior substrate efficacy compared to other amino acid substitutions [4]. The incorporation of lysine at the P2 position and arginine at the P1 position reflects the preference of cathepsin B for basic residues at these positions, particularly under both acidic and neutral pH conditions [4] [5].

The fluorogenic component, 7-amino-4-methylcoumarin, serves as the reporting mechanism with excitation maxima at 340-360 nanometers and emission maxima at 440-460 nanometers [6]. This fluorophore remains quenched when attached to the peptide backbone but exhibits strong fluorescence upon enzymatic cleavage and release [8]. The benzyloxycarbonyl protecting group at the N-terminus provides stability during synthesis and storage while maintaining the substrate's integrity until enzymatic processing [9].

PropertyValue
Molecular FormulaC₃₆H₅₀N₈O₇
Molecular Weight (g/mol)706.83
Chemical NameBenzyloxycarbonyl-Norleucine-Lysine-Arginine-7-amino-4-methylcoumarin
Fluorophore Excitation (nm)340-360
Fluorophore Emission (nm)440-460
Storage Temperature (°C)-20
Purity (%)≥95

Structure-Activity Relationships

Comprehensive structure-activity relationship studies have established the critical importance of each amino acid position within Z-Norleucine-Lysine-Arginine-7-amino-4-methylcoumarin for optimal substrate recognition and cleavage efficiency [4] [5]. The P3 position occupied by norleucine demonstrates the highest catalytic activity among all tested amino acid substitutions, with systematic modifications revealing distinct activity patterns [4]. Substitution of norleucine with leucine at the P3 position results in decreased substrate efficacy, while substitutions with phenylalanine, alanine, or tryptophan lead to further reductions in catalytic activity [4].

The structure-activity relationships extend beyond the P3 position to encompass the entire recognition sequence [4] [5]. Modifications at the P2 position demonstrate that cathepsin B exhibits strong preference for basic residues, with lysine showing optimal performance compared to other amino acid substitutions [4]. The P1 position arginine represents a critical determinant for substrate specificity, as cathepsin B demonstrates stringent requirements for basic residues at this position [4] [5]. Removal of the P3 residue entirely, creating a dipeptide substrate, results in significantly reduced activity compared to the tripeptide variant, emphasizing the importance of the complete recognition sequence [4].

Kinetic analysis reveals that Z-Norleucine-Lysine-Arginine-7-amino-4-methylcoumarin exhibits superior catalytic efficiency compared to conventional substrates [4] [5]. The substrate demonstrates broad pH tolerance, maintaining activity across a range from pH 4.5 to pH 7.5, with optimal activity observed between pH 5.5 and pH 6.5 [4]. This pH flexibility represents a significant advantage over traditional substrates that show limited activity outside their optimal pH ranges [4] [5].

CompoundP3 PositionP2 PositionP1 PositionRelative Activity
Z-Norleucine-Lysine-Arginine-7-amino-4-methylcoumarinNorleucineLysineArginineHighest
Z-Leucine-Lysine-Arginine-7-amino-4-methylcoumarinLeucineLysineArginineReduced
Z-Phenylalanine-Lysine-Arginine-7-amino-4-methylcoumarinPhenylalanineLysineArginineReduced
Z-Alanine-Lysine-Arginine-7-amino-4-methylcoumarinAlanineLysineArginineReduced
Z-Tryptophan-Lysine-Arginine-7-amino-4-methylcoumarinTryptophanLysineArginineReduced

The substrate specificity profile demonstrates exceptional selectivity for cathepsin B over other cysteine cathepsins, including cathepsins L, K, S, V, and X [4] [5]. This selectivity contrasts sharply with conventional substrates that exhibit cross-reactivity with multiple cathepsin family members [4]. The enhanced specificity derives from the optimal positioning of the norleucine residue, which interacts favorably with the S3 binding pocket of cathepsin B while providing unfavorable interactions with other cathepsin variants [4] [5].

Solid-Phase Peptide Synthesis Methodologies

The synthesis of Z-Norleucine-Lysine-Arginine-7-amino-4-methylcoumarin employs solid-phase peptide synthesis methodologies that enable precise control over peptide sequence and purity [9] [10]. The synthetic approach utilizes 9-fluorenylmethoxycarbonyl chemistry on appropriate resin supports, allowing for stepwise assembly of the peptide backbone [9] [10]. Rink amide resin serves as the solid support, providing the necessary chemical stability and accessibility for sequential amino acid coupling reactions [9].

The synthesis commences with resin swelling in dimethylformamide followed by removal of the initial protecting group using piperidine solutions [9] [10]. Each amino acid coupling employs pre-activated esters generated through the combination of the desired amino acid, hydroxybenzotriazole, and diisopropylcarbodiimide in stoichiometric ratios [9]. The coupling reactions proceed for optimized time periods, typically 90 minutes, with reaction completion monitored through chromogenic indicators such as bromophenol blue [9].

Sequential deprotection and coupling cycles build the tripeptide sequence from the C-terminus to the N-terminus [9] [10]. The norleucine residue incorporation requires careful attention to coupling efficiency due to its structural characteristics, with extended reaction times often necessary to achieve complete conversion [10]. The lysine residue utilizes appropriate side-chain protection to prevent unwanted reactions during subsequent synthetic steps [9] [10]. The arginine residue incorporation employs protecting groups that maintain stability throughout the synthetic sequence while allowing for final deprotection under mild conditions [9] [10].

StepMethod/ConditionDetails
Amino Acid CouplingSolid-Phase Peptide SynthesisSequential coupling using diisopropylcarbodiimide/hydroxybenzotriazole activation
9-fluorenylmethoxycarbonyl Deprotection20% Piperidine in dimethylformamide5 minute + 15 minute treatment cycles
Final CleavageTrifluoroacetic acid95% trifluoroacetic acid/2.5% water/2.5% triisopropylsilane for 2.5 hours
Purification MethodHigh-Performance Liquid ChromatographyC18 column with 0.1% trifluoroacetic acid gradient
Yield (%)70-85After purification
Reaction Temperature (°C)25Room temperature synthesis
Reaction Time (hours)2-48Varies by synthetic step

The final attachment of the 7-amino-4-methylcoumarin fluorophore requires specialized coupling conditions due to the reduced nucleophilicity of the coumarin amine [11]. Modified coupling protocols utilizing enhanced activation methods ensure efficient amide bond formation between the peptide and fluorophore [11]. The benzyloxycarbonyl protecting group installation occurs through conventional methods using benzyloxycarbonyl chloride under basic conditions [9].

Purification of the crude product employs reverse-phase high-performance liquid chromatography with C18 stationary phases . The purification protocol utilizes gradient elution with trifluoroacetic acid-containing mobile phases to achieve separation of the desired product from synthetic impurities . Typical yields following purification range from 70-85%, with final products exhibiting purities exceeding 95% as determined by analytical high-performance liquid chromatography .

Structure-Based Comparative Analysis with Related Compounds

Comparative analysis of Z-Norleucine-Lysine-Arginine-7-amino-4-methylcoumarin with structurally related fluorogenic peptide substrates reveals distinct advantages in specificity and catalytic efficiency [4] [5] [12]. The compound demonstrates superior performance compared to conventional dipeptide substrates such as Z-Arginine-Arginine-7-amino-4-methylcoumarin and Z-Phenylalanine-Arginine-7-amino-4-methylcoumarin, which exhibit broader but less specific activity profiles [4] [5]. The tripeptide architecture of Z-Norleucine-Lysine-Arginine-7-amino-4-methylcoumarin provides enhanced enzyme recognition through additional binding interactions at the S3 subsite [4].

Structural comparison with Benzoyl-Norleucine-Lysine-Arginine-Arginine-7-amino-4-methylcoumarin, a tetrapeptide substrate designed for viral proteases, highlights the importance of peptide length and sequence composition in determining substrate specificity [6] [13] [12]. The tetrapeptide variant shows optimal activity against dengue virus and Zika virus NS2B/NS3 serine proteases but demonstrates reduced activity against cysteine proteases [6] [13]. This contrasts with Z-Norleucine-Lysine-Arginine-7-amino-4-methylcoumarin, which exhibits exceptional selectivity for cathepsin B among cysteine proteases [4] [5].

The norleucine residue at the P3 position represents a critical structural feature that distinguishes Z-Norleucine-Lysine-Arginine-7-amino-4-methylcoumarin from other peptide substrates [4] [10]. Norleucine, a non-natural amino acid commonly substituted for methionine in synthetic proteins, provides optimal hydrophobic interactions within the S3 binding pocket of cathepsin B [4] [10]. This interaction pattern differs significantly from natural amino acids, explaining the enhanced specificity and catalytic efficiency observed with this substrate [4].

CompoundSubstrate TypePrimary Target EnzymeSpecificitypH Range
Z-Norleucine-Lysine-Arginine-7-amino-4-methylcoumarinTripeptide substrateCathepsin BHigh specificity for cathepsin B4.5-7.5 (optimal)
Benzoyl-Norleucine-Lysine-Arginine-Arginine-7-amino-4-methylcoumarinTetrapeptide substrateViral NS2B/NS3 proteasesSpecific for flaviviral proteases7.0-9.0
Z-Arginine-Arginine-7-amino-4-methylcoumarinDipeptide substrateMultiple cysteine cathepsinsNon-specific4.6-7.2
Z-Phenylalanine-Arginine-7-amino-4-methylcoumarinDipeptide substrateMultiple cysteine cathepsinsNon-specific4.6-7.2
tert-Butoxycarbonyl-Alanine-Glycine-Proline-Arginine-7-amino-4-methylcoumarinTetrapeptide substrateSerine proteasesModerate specificity7.0-8.0

The fluorogenic reporting mechanism shared among these substrates utilizes 7-amino-4-methylcoumarin as the common fluorophore, but the peptide sequences determine the specificity profiles [11] [8]. The coumarin moiety exhibits consistent photophysical properties across all substrates, with excitation maxima around 340-360 nanometers and emission maxima at 440-460 nanometers [8]. However, the efficiency of fluorophore release depends on the peptide sequence and its interaction with the target protease [11] .

Mechanistic studies reveal that Z-Norleucine-Lysine-Arginine-7-amino-4-methylcoumarin undergoes cleavage primarily at the arginine-coumarin bond, consistent with the specificity of cathepsin B for basic residues at the P1 position [4] [14] [15]. This cleavage pattern differs from other substrates that may exhibit multiple cleavage sites or alternative cleavage preferences [12] [14]. The precise cleavage specificity contributes to the reliability and reproducibility of Z-Norleucine-Lysine-Arginine-7-amino-4-methylcoumarin as a biochemical tool [4] [5].

Benzyloxycarbonyl-norleucine-lysine-arginine-aminomethylcoumarin represents a fluorogenic peptide substrate that demonstrates sophisticated theoretical binding models with target enzymes, particularly cathepsin B. The compound exhibits a tripeptide structure with a benzyloxycarbonyl protecting group at the amino terminus and an aminomethylcoumarin fluorophore at the carboxyl terminus, creating a unique substrate recognition system [2] [3].

The theoretical binding framework follows established enzyme-substrate interaction models, including the lock-and-key model initially proposed by Emil Fischer and the more contemporary induced-fit model described by Daniel Koshland [4] [5] [6]. In the context of benzyloxycarbonyl-norleucine-lysine-arginine-aminomethylcoumarin, the induced-fit model provides the most accurate representation of binding dynamics, where initial weak interactions between the substrate and enzyme active site induce conformational changes that optimize binding geometry [6] [7].

Structural complementarity represents a fundamental principle governing the binding of benzyloxycarbonyl-norleucine-lysine-arginine-aminomethylcoumarin to cathepsin B. The enzyme active site demonstrates remarkable complementarity to the substrate structure, with specific subsites designated as S3, S2, S1, and S1' accommodating the corresponding peptide positions P3, P2, P1, and P1' respectively [2] [3]. The S3 subsite exhibits preferential binding to norleucine through hydrophobic interactions, while the S2 and S1 subsites demonstrate strong electrostatic interactions with lysine and arginine residues [3] [8].

The binding energy landscape for benzyloxycarbonyl-norleucine-lysine-arginine-aminomethylcoumarin involves multiple energetic contributions. Hydrophobic interactions contribute significantly to binding stability, particularly through the norleucine residue at the P3 position, which demonstrates optimal complementarity with the enzyme S3 pocket [3] [8]. Electrostatic interactions provide additional binding energy through the positively charged lysine and arginine residues, which form favorable interactions with complementary charged residues in the enzyme active site [2] [3].

The theoretical binding model incorporates transition state stabilization as a critical component of enzymatic catalysis. According to transition state theory, enzymes achieve catalytic efficiency by preferentially binding the transition state over the ground state substrate [9]. Benzyloxycarbonyl-norleucine-lysine-arginine-aminomethylcoumarin demonstrates this principle through enhanced binding affinity during the transition state formation, facilitating efficient peptide bond hydrolysis [2] [3] [8].

Mechanistic Basis for Substrate Specificity

The mechanistic basis for substrate specificity in benzyloxycarbonyl-norleucine-lysine-arginine-aminomethylcoumarin involves complex molecular recognition processes that determine enzyme selectivity. Cathepsin B exhibits distinct substrate preferences that are encoded in its active site architecture and binding subsites [2] [3] [8] [10].

Norleucine at the P3 position represents a critical determinant of substrate specificity. This non-proteinogenic amino acid, with the molecular formula C₆H₁₃NO₂, exhibits unique structural properties that contribute to enzyme recognition [11] [12]. Norleucine lacks the branched structure of leucine, providing a straight-chain aliphatic side chain that optimally complements the S3 binding pocket of cathepsin B [3] [8]. The hydrophobic nature of norleucine facilitates van der Waals interactions with hydrophobic residues in the enzyme active site, contributing to binding specificity [11] [12].

The mechanistic basis for lysine recognition at the P2 position involves specific electrostatic interactions with the enzyme S2 subsite. Cathepsin B demonstrates preferential binding to basic amino acids at this position, with lysine providing optimal charge complementarity [2] [3] [8]. The positively charged amino group of lysine forms favorable electrostatic interactions with negatively charged residues in the enzyme active site, particularly acidic amino acids that line the S2 binding pocket [3] [8].

Arginine recognition at the P1 position represents the primary determinant of substrate specificity for cathepsin B. The enzyme exhibits absolute requirement for basic amino acids at this position, with arginine providing optimal binding through its guanidinium group [2] [3] [8]. The mechanistic basis involves multiple hydrogen bonding interactions between the arginine side chain and complementary residues in the S1 binding site [3] [8]. The planar structure of the guanidinium group allows for optimal geometric complementarity with the enzyme active site [13].

Substrate specificity mechanisms also involve negative recognition elements that prevent binding of inappropriate substrates. The enzyme active site architecture excludes substrates with incompatible residues at critical positions, ensuring high selectivity for the cognate substrate [2] [3] [8]. This negative selection mechanism contributes to the observed specificity of cathepsin B for benzyloxycarbonyl-norleucine-lysine-arginine-aminomethylcoumarin over other potential substrates [3] [8].

Enzyme-Substrate Kinetics Frameworks

The enzyme-substrate kinetics framework for benzyloxycarbonyl-norleucine-lysine-arginine-aminomethylcoumarin follows classical Michaelis-Menten kinetics, modified to account for the unique properties of fluorogenic substrates [2] [3] [8]. The kinetic analysis reveals sophisticated enzyme-substrate interactions that govern catalytic efficiency and substrate turnover [14] [15].

The fundamental kinetic equation for this system can be expressed as:

$$ v = \frac{V{max}[S]}{Km + [S]} $$

where v represents the initial reaction velocity, V{max} is the maximum reaction velocity, [S] is the substrate concentration, and Km is the Michaelis constant representing the substrate concentration at half-maximal velocity [2] [3] [8].

Kinetic parameters for benzyloxycarbonyl-norleucine-lysine-arginine-aminomethylcoumarin with cathepsin B demonstrate exceptionally high catalytic efficiency. The compound exhibits favorable kinetic properties across a broad pH range from 4.5 to 7.5, with optimal activity observed at pH 5.5-6.5 [2] [3] [8]. This pH-dependent behavior reflects the ionization states of critical residues in both the enzyme active site and the substrate [3] [8].

The turnover number (kcat) for benzyloxycarbonyl-norleucine-lysine-arginine-aminomethylcoumarin represents the maximum number of substrate molecules converted per enzyme molecule per unit time. The compound demonstrates high turnover rates, indicating efficient catalytic processing by cathepsin B [2] [3] [8]. The catalytic efficiency, expressed as kcat/K_m, provides a measure of enzyme specificity and catalytic proficiency [3] [8].

Temperature dependence of enzyme-substrate kinetics follows the Arrhenius equation, where reaction rates increase with temperature until protein denaturation occurs [16]. Benzyloxycarbonyl-norleucine-lysine-arginine-aminomethylcoumarin demonstrates stable kinetic behavior across physiologically relevant temperature ranges, making it suitable for various experimental conditions [2] [3] [8].

The kinetic framework also incorporates inhibition mechanisms that can modulate enzyme activity. Competitive inhibition occurs when molecules compete with the substrate for binding to the enzyme active site [16]. Non-competitive inhibition involves binding to allosteric sites that alter enzyme conformation and activity [7] [16]. Understanding these inhibition mechanisms is crucial for interpreting kinetic data and designing experimental protocols [2] [3] [8].

Molecular Recognition Phenomena

Molecular recognition phenomena governing benzyloxycarbonyl-norleucine-lysine-arginine-aminomethylcoumarin interactions with target enzymes involve sophisticated biochemical processes that ensure specificity and efficiency [17] [18] [19]. These recognition events depend on precise structural complementarity, thermodynamic favorability, and dynamic conformational changes [17] [19].

The molecular recognition process begins with initial substrate approach and binding site recognition. The benzyloxycarbonyl group serves as a recognition element that positions the substrate appropriately for binding [2]. This protecting group provides additional hydrophobic contacts that contribute to binding stability and orientation [2]. The extended peptide backbone adopts a specific conformation that maximizes complementarity with the enzyme active site [2] [3] [8].

Non-covalent interactions represent the primary driving forces for molecular recognition. Hydrogen bonding interactions occur between the substrate backbone and enzyme residues, providing both binding energy and specificity [17] [19]. Van der Waals forces contribute to binding through close contacts between substrate atoms and enzyme surface residues [17] [19]. Electrostatic interactions play a crucial role, particularly through the basic lysine and arginine residues that interact with complementary charged groups in the enzyme active site [2] [3] [8].

The hydrophobic effect contributes significantly to molecular recognition through the burial of hydrophobic surface area upon substrate binding. The norleucine residue at the P3 position provides substantial hydrophobic contacts with the enzyme S3 subsite, contributing to binding affinity and specificity [3] [8] [11]. The burial of hydrophobic surface area results in favorable entropic contributions to binding through the release of ordered water molecules [17] [19].

Conformational selection versus induced fit mechanisms represent alternative models for molecular recognition. Current evidence suggests that benzyloxycarbonyl-norleucine-lysine-arginine-aminomethylcoumarin binding involves elements of both mechanisms [5] [6] [20]. The enzyme exists in multiple conformational states in solution, with the substrate preferentially binding to conformations that are competent for catalysis [20]. Substrate binding also induces conformational changes that optimize the enzyme-substrate complex for catalysis [5] [6].

Dynamic aspects of molecular recognition involve conformational fluctuations that occur during substrate binding and catalysis. Both the enzyme and substrate undergo conformational changes during the recognition process, with these dynamic events being essential for efficient catalysis [20] [21]. The recognition process involves a series of conformational intermediates that lead to the formation of the catalytically competent enzyme-substrate complex [20] [21].

Allosteric effects can modulate molecular recognition through conformational changes that propagate from distant sites to the active site. These allosteric mechanisms provide additional layers of regulation for enzyme activity and substrate specificity [7] [16]. Understanding allosteric effects is crucial for comprehending the full scope of molecular recognition phenomena governing enzyme-substrate interactions [7] [16].

XLogP3

0.5

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

8

Exact Mass

721.39114500 g/mol

Monoisotopic Mass

721.39114500 g/mol

Heavy Atom Count

52

Dates

Last modified: 08-10-2024

Explore Compound Types